molecular formula C5H3F7O B155986 2,2-Bis(trifluoromethyl)propionyl fluoride CAS No. 1735-87-1

2,2-Bis(trifluoromethyl)propionyl fluoride

Cat. No.: B155986
CAS No.: 1735-87-1
M. Wt: 212.07 g/mol
InChI Key: LKMMDSMLDJMRSU-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)propionyl fluoride is a fluorinated organic compound with the molecular formula C5H3F7O. It is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and research applications. The compound is characterized by the presence of two trifluoromethyl groups attached to a propionyl fluoride backbone, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2,2-Bis(trifluoromethyl)propionyl fluoride involves the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of triethylamine. This reaction is typically carried out in a sealed glass tube or autoclave, leading to the formation of the desired product . The reaction conditions include:

  • Temperature: 35-40°C
  • Reaction Time: 30 minutes to three days
  • Solvent: Acetonitrile
  • Reagents: Triethylamine, potassium fluoride

The product is then purified by distillation and rectification, yielding a high-purity compound with a boiling point of 46-47°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure consistent product quality and yield. The scalability of the reaction allows for efficient production, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(trifluoromethyl)propionyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl groups, which activate the carbonyl carbon for attack by nucleophiles.

    Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 2,2-Bis(trifluoromethyl)propionic acid and hydrogen fluoride.

    Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Hydrolysis: 2,2-Bis(trifluoromethyl)propionic acid and hydrogen fluoride.

    Reduction: 2,2-Bis(trifluoromethyl)propanol.

Scientific Research Applications

2,2-Bis(trifluoromethyl)propionyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to act as a fluorinated probe.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(trifluoromethyl)propionyl fluoride is primarily influenced by the electron-withdrawing effects of the trifluoromethyl groups. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds or acting as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(trifluoromethyl)propionic acid
  • 2,2-Bis(trifluoromethyl)propanol
  • Trifluoroacetic acid
  • Trifluoroacetyl chloride

Uniqueness

2,2-Bis(trifluoromethyl)propionyl fluoride is unique due to its dual trifluoromethyl groups, which impart significant electron-withdrawing effects and enhance its reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications where high reactivity and stability are required.

Properties

IUPAC Name

3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O/c1-3(2(6)13,4(7,8)9)5(10,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMMDSMLDJMRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371191
Record name 2,2-Bis(trifluoromethyl)propionyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1735-87-1
Record name 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1735-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(trifluoromethyl)propionyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(trifluoromethyl)propanoyl fluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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